Dihydro-beta-ergocryptine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

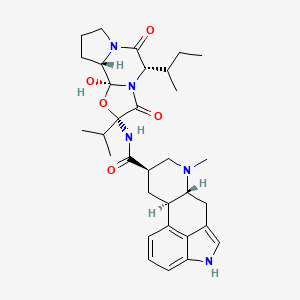

Dihydro-beta-ergocryptine is a derivative of the ergot alkaloid family, specifically a hydrogenated form of beta-ergocryptine. It is known for its role as a dopamine agonist and is primarily used in the treatment of Parkinson’s disease. This compound is characterized by its ability to mimic the effects of dopamine in the brain, thereby alleviating symptoms associated with dopamine deficiency.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dihydro-beta-ergocryptine typically involves the hydrogenation of beta-ergocryptine. The process begins with the isolation of beta-ergocryptine from ergot alkaloids, followed by catalytic hydrogenation under controlled conditions. The hydrogenation process replaces the double bond between positions 9 and 10 with a single bond, resulting in this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using the fungus Claviceps purpurea. The ergot alkaloids produced are then subjected to purification and hydrogenation to yield this compound. The process is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Dihydro-beta-ergocryptine undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: The compound can be reduced further to form more saturated derivatives.

Substitution: Functional groups on the molecule can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens or alkylating agents are used under controlled temperatures and pressures.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

DHEC is primarily recognized for its role as a dopamine agonist, which is crucial in managing various neurological conditions. Its structural modification from ergocryptine allows it to interact effectively with dopamine receptors, particularly the D2 receptor, enhancing dopaminergic activity in the brain.

Parkinson's Disease

DHEC has been studied extensively for its efficacy in treating early-stage Parkinson's disease. Clinical trials have demonstrated significant improvements in motor functions among patients treated with DHEC alongside standard therapies like levodopa. Reports indicate that around 80% of participants experienced either improvement or complete resolution of symptoms .

Alzheimer's Disease

The potential of DHEC as a treatment for Alzheimer's disease is being explored due to its ability to inhibit Aβ production. In vitro studies have shown that it can significantly reduce Aβ levels by modulating γ-secretase activity without affecting Notch receptor processing . This characteristic positions DHEC as a candidate for drug repositioning in Alzheimer's therapy.

Cognitive Decline

DHEC is included in ergoloid mesylate formulations, which are used to treat symptoms associated with idiopathic cognitive decline. Patients receiving ergoloid mesylate have reported symptomatic relief concerning cognitive and interpersonal skills .

Table 1: Summary of Clinical Studies Involving Dihydro-beta-ergocryptine

Future Directions and Research Opportunities

The ongoing research into DHEC's pharmacological effects highlights several promising avenues:

- Neuroprotective Effects : Further studies are needed to explore the neuroprotective properties of DHEC, particularly its impact on long-term neuronal health.

- Combination Therapies : Investigating the efficacy of DHEC in combination with other therapeutic agents may yield enhanced treatment protocols for neurodegenerative diseases.

- Mechanistic Studies : Understanding the precise molecular mechanisms through which DHEC modulates neurotransmitter systems will be crucial for optimizing its use in clinical settings.

Wirkmechanismus

Dihydro-beta-ergocryptine exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, particularly the D2 receptors, and mimics the action of dopamine. This leads to improved motor function and reduced symptoms of Parkinson’s disease. The compound also influences other neurotransmitter pathways, contributing to its overall therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Alpha-dihydroergocryptine: Another hydrogenated form of ergocryptine, differing only in the position of a single methyl group.

Ergotamine: A naturally occurring ergot alkaloid with similar pharmacological properties but different structural features.

Bromocriptine: A brominated derivative of ergocryptine, used for similar therapeutic purposes.

Uniqueness: Dihydro-beta-ergocryptine is unique due to its specific structural modifications, which enhance its stability and efficacy as a dopamine agonist. Its ability to provide continuous stimulation of dopamine receptors makes it particularly effective in managing Parkinson’s disease symptoms .

Biologische Aktivität

Dihydro-beta-ergocryptine (DHEC) is a compound derived from ergot alkaloids, which has garnered attention for its diverse biological activities, particularly in the context of neurodegenerative diseases and receptor interactions. This article explores the biological activity of DHEC, focusing on its mechanisms, therapeutic applications, and relevant research findings.

DHEC exhibits its biological effects primarily through interactions with various neurotransmitter receptors. Notably, it acts as a high-affinity ligand for adrenergic and dopaminergic receptors:

- Dopamine Receptors: DHEC is known to be a potent agonist at the dopamine D2 receptor, which plays a crucial role in regulating motor control and mood. It also acts as a partial agonist at D1 and D3 receptors .

- Adrenergic Receptors: It interacts with alpha-1 and alpha-2 adrenergic receptors, influencing vascular tone and neurotransmitter release .

The compound has been shown to modulate the activity of γ-secretase, an enzyme involved in the processing of amyloid precursor protein (APP), which is significant in Alzheimer's disease pathology. Research indicates that DHEC can inhibit γ-secretase activity, leading to reduced production of amyloid-beta (Aβ) peptides, which are implicated in neurodegeneration .

Therapeutic Applications

DHEC has been explored for its potential therapeutic applications, particularly in:

- Alzheimer's Disease: DHEC's ability to inhibit γ-secretase suggests it may be beneficial in treating Alzheimer's disease by reducing Aβ levels . Its structure-activity relationship studies imply that specific structural features are essential for its inhibitory effects on γ-secretase .

- Parkinson’s Disease: Clinical trials have indicated that DHEC can improve symptoms in Parkinson's disease patients when used alongside levodopa. Approximately 80% of patients reported significant clinical improvements .

Case Studies and Research Findings

Several studies have investigated the biological activity of DHEC:

- Inhibition of γ-secretase: A study screened 417 natural products and identified DHEC as a direct inhibitor of γ-secretase. The compound showed an IC50 value of approximately 50 μM in inhibiting Aβ production .

- Clinical Efficacy in Parkinson’s Disease: Long-term trials demonstrated that patients receiving DHEC exhibited reduced motor complications and side effects compared to those on standard treatments alone .

- Receptor Interaction Studies: Research indicates that ergocryptines, including DHEC, elevate baseline dopamine release significantly (by approximately 400%) at effective concentrations around 30 µM .

Table 1: Structural Requirements for γ-Secretase Inhibition by DHEC

| Compound | IC50 (μM) | Key Structural Features |

|---|---|---|

| This compound | ~50 | Dimethyl group at R2 position |

| α-Ergocryptine | ~200 | Similar structure to DHEC |

| β-Dihydroergocryptine | ~200 | Similar structure to DHEC |

| Ergotamine | N/A | Lacks dimethyl group |

Eigenschaften

CAS-Nummer |

19467-62-0 |

|---|---|

Molekularformel |

C32H43N5O5 |

Molekulargewicht |

577.7 g/mol |

IUPAC-Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20+,22+,24+,25-,27-,31+,32-/m0/s1 |

InChI-Schlüssel |

SBFXHXZNBNFPHV-PSELOKDRSA-N |

SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O |

Kanonische SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.